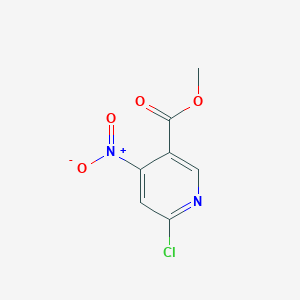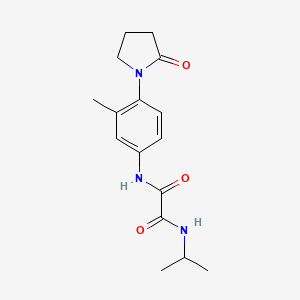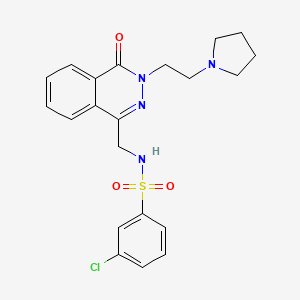![molecular formula C17H19F3N2O2 B2888901 N-(4-Cyanooxan-4-YL)-3-[2-(trifluoromethyl)phenyl]butanamide CAS No. 1385421-80-6](/img/structure/B2888901.png)
N-(4-Cyanooxan-4-YL)-3-[2-(trifluoromethyl)phenyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Cyanooxan-4-YL)-3-[2-(trifluoromethyl)phenyl]butanamide is a chemical compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The presence of the trifluoromethyl group often enhances the biological activity and stability of compounds, making them valuable in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of N-(4-Cyanooxan-4-YL)-3-[2-(trifluoromethyl)phenyl]butanamide can involve multiple steps, including the formation of key intermediates and the final coupling reaction. Common synthetic routes may include:
Formation of the oxan-4-yl intermediate: This step involves the preparation of the oxan-4-yl group, which can be achieved through various organic reactions.
Introduction of the cyano group: The cyano group can be introduced via nucleophilic substitution reactions.
Coupling with the trifluoromethyl phenyl group: The final step involves coupling the oxan-4-yl intermediate with the trifluoromethyl phenyl group under specific reaction conditions, such as the use of catalysts and solvents.
Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
N-(4-Cyanooxan-4-YL)-3-[2-(trifluoromethyl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-(4-Cyanooxan-4-YL)-3-[2-(trifluoromethyl)phenyl]butanamide has a wide range of scientific research applications, including:
Chemistry: The compound is used in the synthesis of other complex molecules, serving as a building block in organic synthesis.
Biology: It can be used in biological studies to investigate its effects on various biological pathways and processes.
Medicine: The compound’s potential therapeutic properties make it a candidate for drug development and pharmaceutical research.
Mécanisme D'action
The mechanism of action of N-(4-Cyanooxan-4-YL)-3-[2-(trifluoromethyl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and stability, leading to its biological effects. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and resulting in various biological outcomes .
Comparaison Avec Des Composés Similaires
N-(4-Cyanooxan-4-YL)-3-[2-(trifluoromethyl)phenyl]butanamide can be compared with other similar compounds that contain the trifluoromethyl group. Some similar compounds include:
4-Chloro-2-(trifluoromethyl)phenyl isocyanate: This compound also features a trifluoromethyl group and is used in various chemical reactions.
Trifluoromethyl phenyl sulfone: Known for its use in trifluoromethylation reactions, this compound shares some chemical properties with this compound.
The uniqueness of this compound lies in its specific structure and the presence of both the cyano and oxan-4-yl groups, which contribute to its distinct chemical and biological properties.
Propriétés
IUPAC Name |
N-(4-cyanooxan-4-yl)-3-[2-(trifluoromethyl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N2O2/c1-12(13-4-2-3-5-14(13)17(18,19)20)10-15(23)22-16(11-21)6-8-24-9-7-16/h2-5,12H,6-10H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJHKDOUXOEIKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1(CCOCC1)C#N)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B2888824.png)


![ethyl N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]carbamate](/img/structure/B2888831.png)

![N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-{4-[5-(THIOPHEN-3-YL)-1,3,4-OXADIAZOL-2-YL]PIPERIDIN-1-YL}ACETAMIDE](/img/structure/B2888836.png)

![1-(3-methylphenyl)-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one](/img/structure/B2888838.png)

